2-Pentanone, 4-methyl-1-nitro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methyl-1-nitro- typically involves the nitration of 4-methyl-2-pentanone. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the ketone.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 4-methyl-1-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 4-methyl-1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-methyl-1-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: The parent compound without the nitro group.
2-Pentanone, 4-methyl-1-amino-: The reduced form with an amino group instead of a nitro group.
2-Pentanone, 4-methyl-1-hydroxy-: The hydroxylated derivative.
Uniqueness
2-Pentanone, 4-methyl-1-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in a variety of chemical transformations, making this compound valuable for synthetic and research applications.
Properties
CAS No. |
61960-86-9 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-methyl-1-nitropentan-2-one |
InChI |
InChI=1S/C6H11NO3/c1-5(2)3-6(8)4-7(9)10/h5H,3-4H2,1-2H3 |
InChI Key |
MTJHHRNKSKUATM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
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